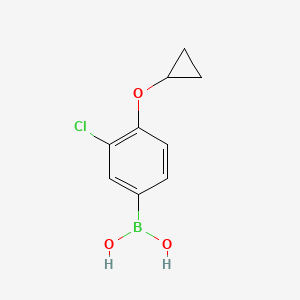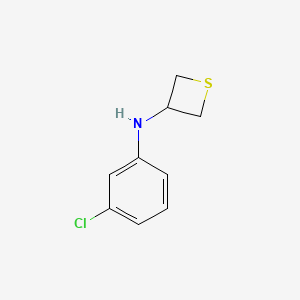
(3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carboxamide: is a chiral compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through various methods, including the cyclization of appropriate precursors.
Methylation: The methyl group is introduced using methyl iodide under basic conditions.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine, such as ammonia or a primary amine.
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carboxamide can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine ring or the benzyl group are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed.
Major Products:
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Amines or other reduced forms.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Pharmaceuticals: (3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carboxamide is used as an intermediate in the synthesis of various drugs, particularly those targeting neurological disorders.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent for treating conditions such as epilepsy and other neurological disorders.
Industry:
Chemical Manufacturing: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of (3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
(3R,4R)-1-Benzyl-4-methylpyrrolidine-3-carboxamide: This is the enantiomer of the compound and has different biological activity due to its stereochemistry.
(3S,4S)-3-Methoxy-4-methylaminopyrrolidine: Another pyrrolidine derivative with similar structural features but different functional groups.
Uniqueness:
Stereochemistry: The (3S,4S) configuration is unique and crucial for its specific biological activity.
Functional Groups: The presence of the benzyl and carboxamide groups distinguishes it from other pyrrolidine derivatives, contributing to its unique chemical and biological properties.
Propriétés
Formule moléculaire |
C13H18N2O |
|---|---|
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
(3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C13H18N2O/c1-10-7-15(9-12(10)13(14)16)8-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H2,14,16)/t10-,12-/m1/s1 |
Clé InChI |
QZEVDMUJGBDSFL-ZYHUDNBSSA-N |
SMILES isomérique |
C[C@@H]1CN(C[C@H]1C(=O)N)CC2=CC=CC=C2 |
SMILES canonique |
CC1CN(CC1C(=O)N)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


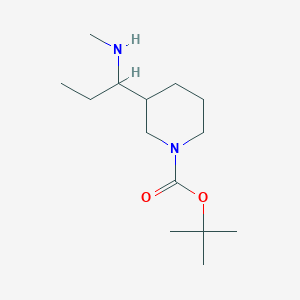

![2,2'-{[(1H-Benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B12934552.png)
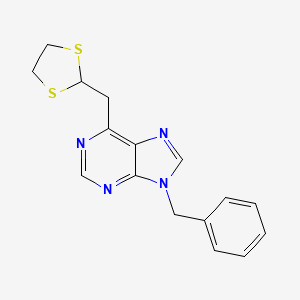
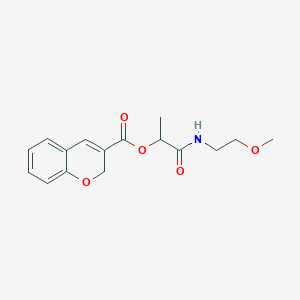
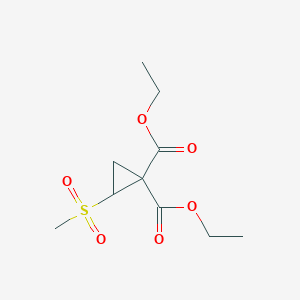
![2-[(Trimethylsilyl)ethynyl]adenosine](/img/structure/B12934568.png)
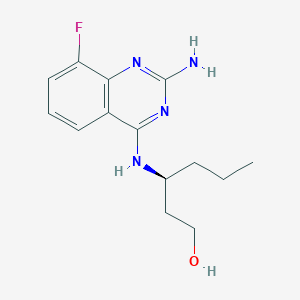

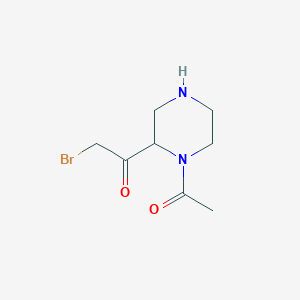
![7-Bromo-5-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B12934591.png)
![Benzamide, N-[(2-phenylimidazo[1,2-b]pyridazin-3-yl)methyl]-](/img/structure/B12934596.png)
